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molecular formula C10H10N2O B1375452 5-Amino-1-methyl-1,2-dihydroquinolin-2-one CAS No. 697738-99-1

5-Amino-1-methyl-1,2-dihydroquinolin-2-one

Cat. No. B1375452
M. Wt: 174.2 g/mol
InChI Key: XUNJKWXYQMKWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08802711B2

Procedure details

A solution of Example 50A (2.16 g, 10.6 mmol) in tetrahydrofuran (50 mL) was added to 5% Pd—C, wet (0.432 g, 4.06 mmol) in a 250 mL stainless steel pressure bottle. After 3 hours at about room temperature under 30 psi of hydrogen pressure, the mixture was filtered through a nylon membrane and concentrated. EtOH (22 mL) was added, and the yellow slurry was sonicated for 5 minutes and filtered, washing with EtOH (10 mL). The yellow solid was dried in a vacuum oven at 50° C. to provide the title compound (1.40 g, 8.04 mmol, 75% yield). MS (DCI) m/z 175 (M+N)+.
Quantity
2.16 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[C:7]([N+:12]([O-])=O)[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]1=[O:15].[H][H]>O1CCCC1.[Pd]>[NH2:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[CH:5]=[CH:4][C:3](=[O:15])[N:2]2[CH3:1]

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
CN1C(C=CC2=C(C=CC=C12)[N+](=O)[O-])=O
Name
stainless steel
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a nylon membrane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
EtOH (22 mL) was added
CUSTOM
Type
CUSTOM
Details
the yellow slurry was sonicated for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing with EtOH (10 mL)
CUSTOM
Type
CUSTOM
Details
The yellow solid was dried in a vacuum oven at 50° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=CC(N(C2=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.04 mmol
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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